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Compound of Interest

Compound Name:
Tetraoctadecylammonium

perchlorate

CAS No.: 139653-59-1

Cat. No.: B144048 Get Quote

Executive Summary & Compound Profile
Tetraoctadecylammonium perchlorate (TDAP) is a high-molecular-weight quaternary

ammonium salt characterized by extreme lipophilicity. Unlike smaller homologs (e.g.,

tetrabutylammonium perchlorate) used as standard supporting electrolytes, TDAP is primarily

utilized in specialized applications requiring phase-transfer catalysis in non-polar media, the

fabrication of ion-selective electrode (ISE) membranes, and as a stabilizer in nanoparticle

synthesis.

This guide provides a definitive reference for the spectroscopic identification of TDAP,

synthesizing data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-

IR) spectroscopy, and Mass Spectrometry (MS). The protocols and assignments detailed here

focus on distinguishing the massive lipophilic cation

from the diagnostic perchlorate anion

.

Chemical Identity
IUPAC Name:
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-Trioctadecyloctadecan-1-aminium perchlorate

Molecular Formula:

Cation:

(Tetraoctadecylammonium)

Anion:

(Perchlorate)[1][2][3]

Molecular Weight: ~1127.6 g/mol (Cation: 1027.2 Da; Anion: 99.5 Da)

Physical State: White waxy solid or powder.

Synthesis & Purification Workflow
To ensure spectroscopic accuracy, samples must be free of halide precursors (usually bromide)

and moisture. The synthesis typically involves a metathesis reaction.

Experimental Protocol: Metathesis
Dissolution: Dissolve 1.0 mmol of Tetraoctadecylammonium bromide in 20 mL of

dichloromethane (DCM).

Exchange: Add 10 mL of aqueous Lithium Perchlorate (

, 3.0 mmol) to the organic phase.

Extraction: Vigorously stir the biphasic mixture for 2 hours. The lipophilic quaternary

ammonium cation pairs with the perchlorate anion in the organic layer.

Washing: Separate the DCM layer and wash 3x with deionized water to remove excess LiBr

and

.

Drying: Dry the organic phase over anhydrous
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, filter, and evaporate the solvent under reduced pressure.

Recrystallization: Recrystallize from an ethanol/acetone mixture to yield pure TDAP.

Workflow Diagram
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Figure 1: Metathesis workflow for the conversion of the bromide precursor to the perchlorate

salt.

Vibrational Spectroscopy (FT-IR)
FT-IR is the most rapid method to confirm the anion exchange. The spectrum is dominated by

the C-H stretches of the four octadecyl chains, but the presence of perchlorate is confirmed by

specific bands in the fingerprint region.

Diagnostic Bands
The perchlorate anion (

symmetry) exhibits a strong, broad absorption band due to the Cl-O asymmetric stretch (

).
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Frequency (

)
Intensity Assignment Structural Origin

2955 Strong
Terminal methyl group

stretch

2918 Very Strong
Methylene chain

antisymmetric stretch

2850 Strong
Methylene chain

symmetric stretch

1468 Medium Methylene scissoring

1378 Weak Methyl umbrella mode

1080 – 1140 Very Strong/Broad
Cl-O Asymmetric

Stretch (Diagnostic)

720 Medium
Methylene rocking

(long chain > C4)

623 Medium/Sharp
Cl-O Bending

(Diagnostic)

Technical Insight: If the perchlorate band at ~1100

splits into a doublet or triplet, it indicates a reduction in symmetry from

to

or

, suggesting strong ion-pairing or contact with the cation in the solid state. For TDAP, the bulky
cation minimizes this interaction, usually preserving the broad singlet shape.

Nuclear Magnetic Resonance (NMR)
NMR analysis confirms the integrity of the cationic structure. Due to the symmetry of the

tetraoctadecylammonium cation, the four chains appear equivalent.
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Experimental Setup
Solvent:

(Deuterated Chloroform) is preferred due to the high solubility of TDAP.

Reference: TMS (0.00 ppm).

1H NMR Data (400 MHz, )
Shift (

, ppm)
Multiplicity Integration Assignment Notes

3.20 – 3.35 Multiplet 8H

Protons adjacent

to

. Deshielded by

positive charge.

1.60 – 1.75 Broad Multiplet 8H
Protons beta to

.

1.20 – 1.40 Broad Singlet ~120H Bulk

Overlapping

signals from the

long alkyl chain

interior.

0.88
Triplet (

)
12H Terminal

Characteristic of

terminal methyls

in long alkanes.

13C NMR Data (100 MHz, )
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Shift (

, ppm)
Assignment Notes

59.0
Carbon directly attached to

Nitrogen.

31.9 Near chain end.

29.7 Bulk Major peak representing the

repeating methylene units.

26.4 Carbon beta to Nitrogen.

22.7 Penultimate carbon.

14.1 Terminal Methyl carbon.

Mass Spectrometry (MS)
Electrospray Ionization (ESI) is the method of choice. The salt exists as pre-charged ions,

making ESI extremely sensitive.

ESI-MS (+) Spectrum[1][5]
Base Peak: The spectrum is dominated by the molecular cation

.[4]

m/z Calculation:

Formula:

Monoisotopic Mass: 1027.16 Da.

Observed m/z: ~1027.2

Fragmentation Pathway (MS/MS)
Under Collision-Induced Dissociation (CID), quaternary ammonium ions typically undergo

Hofmann elimination or dealkylation.
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Loss of Alkene: The primary fragmentation channel involves the loss of one octadecyl chain

as octadecene (

, 252 Da).

Product Ion: Formation of the protonated tertiary amine, Trioctadecylamine (

).

Fragmentation Equation:

MS Fragmentation Diagram
Parent Cation [M]+

m/z 1027.2
[(C18H37)4N]+

Transition State
(Hofmann Elimination)

CID Energy

Fragment Ion
[M - C18H36]+

m/z 775.8
[(C18H37)3NH]+

Neutral Loss
Octadecene (C18H36)

Mass: 252.3

Click to download full resolution via product page

Figure 2: Primary ESI-MS fragmentation pathway of the tetraoctadecylammonium cation.

Safety & Handling (Critical)
Perchlorate Hazard: While high-molecular-weight organic perchlorates like TDAP are generally

more stable than methyl/ethyl analogs, they are still oxidizers.

Explosion Risk: Avoid heating solid TDAP above 100°C.

Incompatibility: Do not mix with strong reducing agents or concentrated acids.
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Disposal: Perchlorates require segregated disposal streams to prevent formation of unstable

perchloric acid derivatives in waste lines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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